1,3-Bis(trichloromethyl)benzene

Description

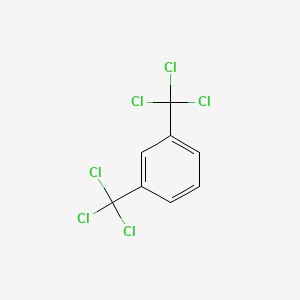

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZIUXGYCNYNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236822 | |

| Record name | Hexachlorometaxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-99-2 | |

| Record name | 1,3-Bis(trichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorometaxylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(trichloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexachlorometaxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(trichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROMETAXYLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH88VBU889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Bis(trichloromethyl)benzene from m-Xylene

This guide provides a comprehensive overview for the synthesis of 1,3-bis(trichloromethyl)benzene, a pivotal intermediate in the production of specialty polymers, agrochemicals, and pharmaceuticals.[1] The transformation of m-xylene into its hexachloro derivative is a classic example of free-radical chemistry, demanding precise control over reaction parameters to achieve high yield and purity. This document delves into the mechanistic underpinnings, provides a detailed experimental protocol, and addresses critical safety and analytical considerations for researchers and chemical development professionals.

Part 1: Mechanistic Insights: The Free-Radical Pathway

The conversion of m-xylene to this compound proceeds via a free-radical chain reaction, a process fundamentally different from electrophilic substitution that would target the aromatic ring.[2] This selectivity is the cornerstone of the synthesis, achieved by using light (photons, hν) or a radical initiator to generate chlorine radicals, rather than a Lewis acid catalyst which would promote ring chlorination.[3][4]

The reaction can be understood through three distinct stages:

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically in the form of UV light.

Cl₂ + hν → 2 Cl•

-

Propagation: This is a self-sustaining cycle where a chlorine radical abstracts a hydrogen atom from one of the benzylic methyl groups of m-xylene. The benzylic C-H bonds are weaker and more susceptible to this abstraction than the C-H bonds of the aromatic ring.[2][5] This generates a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl). The benzylic radical then reacts with another molecule of Cl₂ to form a chlorinated product and a new chlorine radical, which continues the chain.

CH₃-C₆H₄-CH₃ + Cl• → •CH₂-C₆H₄-CH₃ + HCl •CH₂-C₆H₄-CH₃ + Cl₂ → ClCH₂-C₆H₄-CH₃ + Cl•

This cycle repeats, first forming 1-(chloromethyl)-3-methylbenzene, then 1,3-bis(chloromethyl)benzene, and continues until all six benzylic hydrogens are replaced by chlorine atoms, yielding the final product, this compound (C₆H₄(CCl₃)₂).[6]

-

Termination: The chain reaction ceases when two radicals combine, or when radicals are removed by inhibitors.

Cl• + Cl• → Cl₂ 2 •CH₂-C₆H₄-CH₃ → CH₃-C₆H₄-CH₂-CH₂-C₆H₄-CH₃

The key to a successful synthesis is maintaining conditions that favor the propagation of the free-radical chain reaction on the side chains while suppressing undesirable side reactions, most notably the chlorination of the aromatic ring.

Caption: Stepwise free-radical chlorination of m-xylene.

Part 2: Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted within a certified chemical fume hood due to the use of toxic chlorine gas and the evolution of corrosive HCl gas.[7][8]

2.1. Materials and Equipment

| Reagents | Equipment |

| m-Xylene (C₈H₁₀) | Three-neck round-bottom flask |

| Chlorine (Cl₂) gas | Reflux condenser |

| Nitrogen (N₂) gas | Gas inlet tube (extending below liquid surface) |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Thermometer or thermocouple |

| Anhydrous Magnesium Sulfate (MgSO₄) | UV lamp (e.g., mercury vapor lamp) |

| Heating mantle with magnetic stirrer | |

| Gas scrubber (containing NaOH solution) | |

| Vacuum distillation apparatus |

2.2. Reaction Setup

-

Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a gas inlet tube, and a thermometer.

-

Connect the outlet of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas that will be produced.[9]

-

Ensure all glassware joints are properly sealed. The setup should allow for heating, stirring, gas introduction, and temperature monitoring.

2.3. Synthetic Procedure

-

Charging the Reactor: Charge the flask with m-xylene (e.g., 1.0 mole).

-

Initiation: Position a UV lamp approximately 10-20 cm from the flask.[9] Begin stirring and heat the m-xylene to a temperature range of 100-120 °C. Some industrial processes may employ staged temperature increases as the chlorination proceeds.[10]

-

Chlorination: Once the temperature is stable, begin bubbling chlorine gas through the stirred liquid at a moderate, controlled rate. The reaction is exothermic, and the rate of chlorine addition should be managed to maintain the desired temperature.[9] Successful consumption of chlorine is indicated by the fading of its characteristic yellow-green color.

-

Monitoring: The progress of the reaction must be monitored to determine the endpoint. This is crucial to avoid over- or under-chlorination. Periodically, small aliquots can be carefully withdrawn and analyzed by Gas Chromatography (GC) or ¹H NMR spectroscopy.[9] The reaction is complete when the starting material and partially chlorinated intermediates are no longer detected.

-

Work-up:

-

Once the reaction is complete, stop the chlorine flow and turn off the UV lamp and heating.

-

Allow the reaction mixture to cool to room temperature while purging with a slow stream of nitrogen to remove any dissolved HCl and excess chlorine.

-

Transfer the crude product to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid, followed by a wash with water.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

2.4. Purification

-

Filter off the drying agent.

-

The crude product is best purified by vacuum distillation.[6][11] This method is highly effective for separating the high-boiling point product from any unreacted m-xylene or lower-boiling chlorinated intermediates.[6]

-

Set up a vacuum distillation apparatus and collect the fraction corresponding to the boiling point of this compound under the achieved vacuum.

Part 3: Process Control and Optimization

Achieving a high yield of the desired product requires careful control over several parameters. Inadequate control can lead to a mixture of products that are difficult to separate.

| Parameter | Value / Condition | Rationale & Causality |

| Chlorinating Agent | Chlorine (Cl₂) gas | Provides the chlorine radicals necessary for the chain reaction.[9] |

| Initiation | UV Light (hν) | Provides the energy to initiate the free-radical chain reaction by cleaving Cl₂. Suppresses ionic pathways that lead to ring chlorination.[12] |

| Temperature | 100-140 °C | Must be high enough to maintain a liquid phase and sufficient reaction rate but controlled to minimize side reactions. Higher temperatures later in the process can drive the reaction to completion.[3][10] |

| Reaction Time | 4-10 hours | Highly dependent on scale and rate of chlorination. Must be determined by monitoring until starting material is consumed.[9][11] |

| Catalyst | None (Free-radical) | The use of Lewis acid catalysts (e.g., FeCl₃, AlCl₃) must be strictly avoided as they promote electrophilic aromatic substitution (ring chlorination).[3][13] |

| Expected Yield | 70-90% | Yields are dependent on precise control of conditions and efficient monitoring to determine the reaction endpoint. |

Troubleshooting Potential Issues:

-

Incomplete Chlorination: Results in a mixture of mono-, di-, tri-, etc., chlorinated xylenes.[6] This is often due to insufficient reaction time or a suboptimal rate of chlorine addition. Continued monitoring with GC is essential.

-

Ring Chlorination: The presence of trace amounts of Lewis acids (like metal impurities) can catalyze unwanted chlorination on the aromatic ring.[10] Using clean, dry glassware is critical.

-

Polymerization/Charring: Overheating during the reaction or, more commonly, during distillation (especially if taken to dryness) can cause decomposition and the formation of high-molecular-weight byproducts.[6]

Part 4: Analytical Characterization

Robust analytical methods are essential for both process monitoring and final quality control.

-

Gas Chromatography-Mass Spectrometry (GC/MS): This is the primary technique for analyzing this reaction.[14] It allows for the separation and identification of the starting material, all chlorinated intermediates, and the final product. By tracking the disappearance of intermediates and the appearance of the C₆H₄(CCl₃)₂ peak, the reaction can be precisely monitored to its optimal endpoint.[9][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the extent of chlorination. The spectrum of m-xylene shows a characteristic singlet for the six methyl (CH₃) protons. As the reaction progresses, this signal diminishes and is replaced by signals for chloromethyl (CH₂Cl) and dichloromethyl (CHCl₂) groups. The complete disappearance of signals in the aliphatic region (other than impurity signals) and the presence of only aromatic proton signals confirms the formation of the fully chlorinated product.[9]

Part 5: Critical Safety Protocols

The synthesis of this compound involves multiple significant hazards that demand strict adherence to safety protocols.

-

Chemical Hazards:

-

Chlorine Gas (Cl₂): Highly toxic and corrosive. Inhalation can cause severe respiratory damage. It must be handled in a well-ventilated fume hood with a dedicated gas delivery system.

-

Hydrogen Chloride (HCl): A corrosive gas is generated as a byproduct. A gas scrubber is mandatory to prevent its release into the atmosphere and the laboratory.[9]

-

Chlorinated Intermediates: Partially chlorinated species like 1,3-bis(chloromethyl)benzene are lachrymators (tear-producing agents) and skin irritants.[6]

-

Trichloromethyl Compounds: These compounds are generally hazardous and should be handled with care.[7][15]

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls:

-

Waste Disposal: All chlorinated waste must be disposed of according to institutional and local hazardous waste regulations.

Caption: Logical workflow for ensuring safety during the synthesis.

Conclusion

The synthesis of this compound from m-xylene is a powerful and industrially relevant transformation. Its success hinges on a solid understanding of the underlying free-radical mechanism and the stringent control of reaction conditions to favor benzylic halogenation. By carefully managing temperature, reagent addition, and UV initiation, and by employing robust analytical monitoring and unwavering safety practices, researchers can reliably and safely produce this valuable chemical intermediate.

References

- Wikipedia. Xylene.

- Schwantes, C. R., et al. (2023). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.

- BenchChem. (2025). Technical Support Center: Purification of Crude 1,3-Bis(chloromethyl)benzene.

- Sciencemadness Discussion Board. (2016).

- Schwantes, C. R., et al. (2023). Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.

- Google Patents. (1975).

- ChemicalBook. (n.d.). 1,3-Bis(chloromethyl)benzene synthesis.

- Google Patents. (1967).

- Carl ROTH. (n.d.).

- Thermo Fisher Scientific. (2025).

- Carl ROTH. (n.d.).

- BenchChem. (2025). Gas chromatography-mass spectrometry (GC/MS) analysis of 1,3-Bis(chloromethyl)benzene.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-bromo-4-(trichloromethyl)

- BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Bis(trifluoromethyl)benzene.

- Google Patents. (2015). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.

- Google Patents. (1980).

- YouTube. (2021).

- Wikipedia.

- YouTube. (2025). How To Store Chloroform Properly?.

- MySkinRecipes. (n.d.). This compound.

- Google Patents. (2015). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.

- Tokyo Chemical Industry. (n.d.). 1,3-Bis(trifluoromethyl)benzene.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 4. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 5. Xylene - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. carlroth.com [carlroth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 11. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 12. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. youtube.com [youtube.com]

An In-Depth Technical Guide to the Photochlorination of m-Xylene for the Synthesis of 1,3-Bis(trichloromethyl)benzene

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 1,3-bis(trichloromethyl)benzene through the photochlorination of m-xylene. The document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and addresses critical safety and analytical considerations.

Introduction: Strategic Importance of this compound

This compound, also known as α,α,α,α',α',α'-hexachloro-m-xylene, is a valuable chemical intermediate. Its utility spans the synthesis of agrochemicals, pharmaceuticals, and macromolecular materials.[1] The two trichloromethyl groups offer reactive sites for a variety of chemical transformations, making it a versatile building block in organic synthesis. For instance, it can be converted to 1,3-bis(trifluoromethyl)benzene, a compound used in the preparation of specialized reagents.[2] The synthesis of high-purity this compound is therefore of significant interest.

Photochlorination, a reaction initiated by light, presents a direct and industrially scalable method for the production of this compound from m-xylene.[3] This process involves the substitution of hydrogen atoms on the methyl groups with chlorine atoms, driven by a free-radical chain reaction.

Mechanistic Insights: The Free-Radical Pathway

The photochlorination of m-xylene proceeds via a free-radical chain reaction, a process initiated by the absorption of light energy.[3] Understanding this mechanism is paramount for optimizing reaction conditions and minimizing the formation of unwanted byproducts.

The reaction can be dissected into three key stages:

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to ultraviolet (UV) radiation.[3] This is the critical light-dependent step.

-

Propagation: The chlorine radical then abstracts a hydrogen atom from one of the methyl groups of m-xylene, forming a benzyl-type radical and a molecule of hydrogen chloride (HCl). This benzylic radical is stabilized by resonance, making the methyl hydrogens particularly susceptible to abstraction.[4] The newly formed benzylic radical reacts with another molecule of chlorine to yield a chlorinated xylene derivative and another chlorine radical, which continues the chain reaction. This propagation cycle repeats, leading to the progressive chlorination of both methyl groups.

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the recombination of two chlorine radicals to form chlorine, or the reaction of a chlorine radical with a benzylic radical.

dot

Caption: Free-radical mechanism of photochlorination.

Controlling the reaction conditions is crucial to favor the exhaustive chlorination of the methyl groups while minimizing side reactions, such as chlorination of the aromatic ring.[5] Ring chlorination is an electrophilic substitution reaction and is generally promoted by Lewis acid catalysts, which should be scrupulously avoided in this process.[6]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a laboratory-scale procedure for the photochlorination of m-xylene. All operations should be conducted in a well-ventilated fume hood due to the hazardous nature of the chemicals involved.

Materials and Equipment

| Reagents | Equipment |

| m-Xylene (anhydrous) | Jacketed glass reactor with a bottom outlet |

| Chlorine gas | UV immersion lamp (e.g., mercury vapor lamp)[7] |

| Inert gas (Nitrogen or Argon) | Gas dispersion tube (sparger) |

| Sodium hydroxide solution (for scrubbing) | Magnetic stirrer and stir bar |

| Anhydrous sodium sulfate | Thermometer or temperature probe |

| Gas flow meter | |

| Gas scrubbing train |

Experimental Workflow

dot

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Reactor Setup: Assemble the jacketed glass reactor with the UV immersion lamp, gas dispersion tube, magnetic stirrer, and thermometer. Connect the gas outlet to a scrubbing train containing a sodium hydroxide solution to neutralize excess chlorine and the hydrogen chloride byproduct.

-

Inerting the System: Purge the entire apparatus with an inert gas, such as nitrogen or argon, to remove any oxygen and moisture. Oxygen can act as a radical scavenger and inhibit the chain reaction.[3]

-

Charging the Reactor: Charge the reactor with anhydrous m-xylene.

-

Reaction Temperature: Heat the m-xylene to the desired reaction temperature. A patent suggests an initial temperature of 100-120°C.[8] The temperature can be gradually increased as the reaction progresses.[7][8]

-

Initiation of Reaction: Turn on the UV lamp and begin bubbling chlorine gas through the m-xylene via the gas sparger at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled by adjusting the chlorine flow rate and the temperature of the cooling fluid in the reactor jacket.

-

Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots (with extreme caution) and analyzing them by gas chromatography (GC) to determine the relative amounts of starting material, intermediates, and the final product.

-

Reaction Completion: The reaction is considered complete when the desired level of chlorination is achieved. This typically requires a significant molar excess of chlorine.

-

Work-up: Once the reaction is complete, turn off the chlorine gas flow and the UV lamp. Purge the reactor with an inert gas to remove any residual chlorine and HCl. Allow the reaction mixture to cool to room temperature. The crude product can then be washed with a dilute aqueous solution of sodium bicarbonate to remove any remaining acidic components, followed by a water wash.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, and then filter.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.[9] Vacuum distillation is effective for separating the product from less volatile impurities.[9] Recrystallization from a suitable solvent, such as hexanes, can yield a high-purity solid product.[9]

Reaction Parameters

| Parameter | Value/Range | Rationale |

| Temperature | 100 - 170°C | Higher temperatures increase the reaction rate but may also lead to side reactions if not carefully controlled.[7][8] |

| UV Wavelength | 380 - 500 mµ | Specific wavelengths can enhance the selectivity of the reaction.[10] |

| Chlorine to m-xylene molar ratio | > 6:1 | A molar excess of chlorine is required to drive the reaction to completion.[11] |

| Catalyst | None (photo-initiated) | The use of a free-radical initiator like benzoyl peroxide can be an alternative to UV light but may introduce impurities.[5][12] |

Safety and Handling: A Critical Imperative

The photochlorination of m-xylene involves highly hazardous materials and requires strict adherence to safety protocols.

Chemical Hazards

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[13][14] Inhalation can cause severe respiratory damage and can be fatal.[15] All operations involving chlorine must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a gas mask with a suitable cartridge, must be worn.[14][16]

-

Chlorinated Hydrocarbons: this compound and its intermediates are irritants to the eyes, skin, and respiratory system.[9] It is also a lachrymator.[9] Always handle these compounds in a fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9][17]

-

Hydrogen Chloride: HCl is a corrosive gas that is a byproduct of the reaction. The off-gas must be scrubbed through a basic solution.

Procedural Hazards

-

Exothermic Reaction: The reaction is exothermic, and there is a risk of a runaway reaction if the temperature is not properly controlled.

-

Pressure Buildup: The generation of HCl gas can lead to a pressure buildup in a closed system. The reaction must be conducted in a system that is open to a scrubbing train.

Personal Protective Equipment (PPE)

| Item | Specification |

| Eye Protection | Chemical safety goggles and a face shield.[17] |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile).[16] |

| Body Protection | Lab coat and, if necessary, a chemical-resistant apron.[17] |

| Respiratory Protection | A full-face respirator with a cartridge suitable for chlorine and organic vapors is essential.[16] |

Analysis and Characterization of this compound

Accurate analysis of the final product is crucial for quality control and for ensuring its suitability for subsequent applications.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound and any impurities.[18] It provides information on the molecular weight and fragmentation pattern of the compounds, aiding in their structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of the product, particularly for samples that may not be suitable for GC analysis.[18]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product. The chemical shifts and coupling patterns provide detailed information about the arrangement of atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-Cl bonds and the aromatic ring.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₄Cl₆ |

| Molecular Weight | 312.84 g/mol |

| CAS Number | 881-99-2 |

| Appearance | Solid |

| Melting Point | 33.5 - 34.7 °C[19] |

Conclusion

The photochlorination of m-xylene is an effective method for the synthesis of this compound. A thorough understanding of the free-radical mechanism, careful control of reaction parameters, and strict adherence to safety protocols are essential for a successful and safe synthesis. The analytical techniques outlined in this guide will ensure the purity and identity of the final product, which is critical for its application in research and development.

References

- US3350467A - Method for side-chain chlorination of xylene - Google Patents.

- US2814649A - Process for separation of chlorinated xylenes - Google Patents.

- Xylene - Wikipedia.

- Handling Chlorine Safely. (2019-05-13).

- Free Radical Chlorination of p-Xylene - Sciencemadness.org. (2016-11-11).

- Safety guidelines for chlorine - Environment Surveillance Centre & Emergency Response Centre, Bhopal.

- Safe Chlorine Use Meeting Kit - BHHC Safety Center.

- Photochlorination - Wikipedia.

- Different chlorine and hydroxyl radical environments impact m-xylene oxidation products - Environmental Science - RSC Publishing.

- Photoinitiators - Deuteron GmbH.

- The best photoinitiators for UV curing - Comindex. (2025-01-08).

- Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.

- (PDF) 1,3-Bis(chloromethyl)benzene - ResearchGate.

- Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. - ResearchGate.

- US2566065A - Processes for photochemical chlorination of hydrocarbons - Google Patents.

- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.

- US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents.

- Proposed reaction mechanisms of m-xylene with Cl atoms leading to the... - ResearchGate.

- III Analytical Methods.

- Types of photoinitiators and their applications - Jinan Future chemical Co.,Ltd. (2024-10-29).

- 1,3-Bis(trifluoromethyl)benzene - Wikipedia.

- WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents.

- GB1442122A - Photochlorination of xylenes - Google Patents.

- US3928478A - Chlorination of xylene - Google Patents.

- ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf - NIH.

- Different chlorine and hydroxyl radical environments impact m-xylene oxidation products.

- Chloromethylation of Meta Xylene by Phase Transfer Catalysis - IOSR Journal.

- US4190609A - Process for the directed chlorination of xylenes - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 3. Photochlorination - Wikipedia [en.wikipedia.org]

- 4. Xylene - Wikipedia [en.wikipedia.org]

- 5. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 7. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 8. US2566065A - Processes for photochemical chlorination of hydrocarbons - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. GB1442122A - Photochlorination of xylenes - Google Patents [patents.google.com]

- 11. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]

- 12. WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 13. njuajif.org [njuajif.org]

- 14. api.grundfos.com [api.grundfos.com]

- 15. bhhcsafetycenter.com [bhhcsafetycenter.com]

- 16. erc.mp.gov.in [erc.mp.gov.in]

- 17. CCOHS: Chlorine [ccohs.ca]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to α,α,α,α',α',α'-Hexachloro-m-xylene (CAS 881-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α,α,α,α',α',α'-hexachloro-m-xylene, registered under CAS number 881-99-2. While not a conventional molecule in direct pharmaceutical applications, its unique chemical properties as a chlorinated hydrocarbon intermediate warrant a detailed examination for researchers in synthetic and materials chemistry. This document consolidates its physicochemical properties, synthesis protocols, spectral characterization, and safety considerations. The guide aims to equip scientific professionals with the necessary knowledge for the safe handling, effective utilization, and further investigation of this compound.

Chemical Identity and Physicochemical Properties

α,α,α,α',α',α'-Hexachloro-m-xylene, also known as 1,3-bis(trichloromethyl)benzene, is a highly chlorinated aromatic hydrocarbon. Its structure features a benzene ring substituted at the meta positions with two trichloromethyl groups. This high degree of chlorination significantly influences its chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 881-99-2 | [1][2] |

| Molecular Formula | C₈H₄Cl₆ | [1] |

| Molecular Weight | 312.82 g/mol | [1] |

| Appearance | White to light yellow solid/powder | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Purity | Typically ≥98.0% (by GC) | [3] |

Synthesis and Manufacturing

The primary industrial route to α,α,α,α',α',α'-hexachloro-m-xylene involves the free-radical photochlorination of m-xylene. This process is typically carried out under specific conditions to favor the exhaustive chlorination of the methyl groups while minimizing substitution on the aromatic ring.

Experimental Protocol: Photochlorination of m-Xylene

The synthesis of bis(trichloromethyl)benzene can be achieved through a photochemical reaction between m-xylene and chlorine gas.[4] The reaction is initiated by a light source, often a mercury lamp, and proceeds via a free-radical chain mechanism.[4]

Diagrammatic Representation of Synthesis Workflow

Caption: Analytical workflow for the characterization of α,α,α,α',α',α'-hexachloro-m-xylene.

Reactivity and Potential Applications

The reactivity of α,α,α,α',α',α'-hexachloro-m-xylene is dominated by the two trichloromethyl groups. These groups can undergo various chemical transformations, making the compound a potentially useful intermediate in organic synthesis.

While direct applications in drug development are unlikely due to its highly chlorinated nature and potential toxicity, its utility as a building block in the synthesis of more complex molecules should not be overlooked. Chlorinated compounds play a significant role in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market. [5]The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [5] The trichloromethyl groups of α,α,α,α',α',α'-hexachloro-m-xylene could potentially be converted to other functional groups, such as carboxylic acids or esters, which are common moieties in pharmaceutical compounds.

Safety and Handling

α,α,α,α',α',α'-Hexachloro-m-xylene is a hazardous substance and should be handled with appropriate safety precautions.

-

Health Hazards: Short-term exposure to xylenes and their derivatives can cause irritation of the eyes, nose, and throat. [6]Long-term exposure may lead to more severe health effects, including potential impacts on the respiratory, central nervous, cardiovascular, and renal systems. [6]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Toxicology and Environmental Fate

Chlorinated hydrocarbons as a class are known for their persistence in the environment and potential for bioaccumulation. [7]Xylenes are considered hazardous to aquatic organisms. [8][9]While specific data for α,α,α,α',α',α'-hexachloro-m-xylene is limited, its high degree of chlorination suggests that it may be resistant to biodegradation. Proper disposal in accordance with local regulations is crucial to prevent environmental contamination.

Conclusion

α,α,α,α',α',α'-Hexachloro-m-xylene (CAS 881-99-2) is a specialized chemical intermediate with distinct physicochemical properties conferred by its highly chlorinated structure. While its direct application in drug development is not established, its potential as a synthetic precursor for more complex molecules warrants consideration by researchers in organic and medicinal chemistry. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective and responsible use in a research and development setting. Further studies are needed to fully elucidate its spectral properties and explore its synthetic utility.

References

- NIST. (n.d.). Alpha,alpha,alpha,alpha',alpha',alpha'-2,5-octachloro-p-xylene. NIST Chemistry WebBook.

- Lab Pro Inc. (n.d.). alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene, 25G - H0064-25G.

- PubChem. (n.d.). Alpha,alpha',2,3,5,6-hexachloro-4-xylene.

- Tetrahedron. (n.d.). 1133-57-9 | Alpha,alpha',2,4,5,6-hexachloro-m-xylene.

- Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Xylene.

- Chemistry LibreTexts. (2023, August 29).

- Alfa Chemistry. (n.d.). CAS 1133-57-9 Alpha,alpha',2,4,5,6-hexachloro-m-xylene.

- Google Patents. (n.d.). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.

- Santa Cruz Biotechnology. (n.d.). α,α,α,α′,α′,α′-Hexachloro-m-xylene.

- ChemicalBook. (2023, December 28). ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-HEXACHLORO-M-XYLENE | 881-99-2.

- ResearchGate. (2025, August 6).

- Sigma-Aldrich. (n.d.). 1,3-BIS-(TRICHLOROMETHYL)-BENZENE AldrichCPR.

- ACS Publications. (2020, December 22). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry.

- YouTube. (2018, September 20). 14.

- Alpha Analytical. (n.d.).

- National Center for Biotechnology Information. (n.d.). TOXICOLOGICAL PROFILE FOR XYLENE.

- Google Patents. (n.d.). WO2015035937A1 - Method for the preparation of trichloromethyl-group-substituted benzene.

- Britannica. (n.d.).

- Chemguide. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059810).

- Niaz, K., et al. (2015, November 23). A review of environmental and occupational exposure to xylene and its health concerns.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (n.d.). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry | Request PDF.

- PubChem. (n.d.). alpha,alpha,alpha-Trichloro-o-xylene.

- Eawag-BBD. (1997, December 15).

- Taylor & Francis. (n.d.). Chlorinated hydrocarbons – Knowledge and References.

- Niaz, K., et al. (2015). A review of environmental and occupational exposure to xylene and its health concerns. EXCLI Journal, 14, 1167-1186.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.

- Scribd. (n.d.). Experiment 2: Determination of A Mixture of Xylene Isomers Using Infrared (Ir) Spectrometer.

- ACS Publications. (2017, August 11). Bis(trichloromethyl)carbonate (BTC, Triphosgene)

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- University of Missouri–St. Louis. (n.d.). Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy.

Sources

- 1. scbt.com [scbt.com]

- 2. ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-HEXACHLORO-M-XYLENE | 881-99-2 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of environmental and occupational exposure to xylene and its health concerns | EXCLI Journal [excli.de]

- 7. Chlorinated hydrocarbon | chemical compound | Britannica [britannica.com]

- 8. researchgate.net [researchgate.net]

- 9. Environmental behavior and eco-toxicity of xylene in aquatic environments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(trichloromethyl)benzene: Synthesis, Structure, and Applications in Chemical and Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Highly Chlorinated Aromatic Core of 1,3-Bis(trichloromethyl)benzene

This compound is a heavily chlorinated aromatic hydrocarbon. Its chemical structure features a central benzene ring substituted at the meta-positions with two trichloromethyl (-CCl₃) groups. The authoritative IUPAC name for this compound is This compound . This molecule serves as a pivotal intermediate in various chemical syntheses, owing to the reactivity of the trichloromethyl groups, which can be transformed into other valuable functionalities. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and an exploration of its current and potential applications, particularly in the realm of medicinal chemistry and drug development.

Chemical Structure:

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | α,α,α,α',α',α'-Hexachloro-m-xylene | |

| CAS Number | 881-99-2 | [1] |

| Molecular Formula | C₈H₄Cl₆ | [1] |

| Molecular Weight | 312.84 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 42-45 °C | |

| Boiling Point | 145-149 °C at 8 mmHg | [2] |

| Solubility | Insoluble in water, soluble in many organic solvents |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbon atoms of the trichloromethyl groups.[3]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

Synthesis of this compound: A Step-by-Step Experimental Protocol

The primary industrial route to this compound is the free-radical photochlorination of m-xylene.[4] This process involves the substitution of all six benzylic hydrogen atoms with chlorine atoms under UV irradiation. The causality behind this experimental choice lies in the enhanced stability of the intermediate benzylic radicals, which are stabilized by resonance with the aromatic ring. This makes the benzylic C-H bonds significantly weaker and more susceptible to homolytic cleavage by chlorine radicals compared to the C-H bonds on the aromatic ring itself. The use of light (photons) is crucial for the initiation of the reaction by homolytically cleaving molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•).[5]

Experimental Protocol: Photochlorination of m-Xylene

This protocol is based on established industrial synthesis methodologies.[2][4]

Materials:

-

m-Xylene (reactant)

-

Chlorine gas (chlorinating agent)

-

Inert solvent (e.g., carbon tetrachloride or the product itself can be used as a solvent to suppress ring chlorination)[3]

-

UV lamp (light source for initiation)

-

Reaction vessel equipped with a gas inlet, condenser, and stirrer

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with m-xylene and an inert solvent. The reaction can be performed neat or in a solvent. Using the product, this compound, as a solvent can help to control the reaction and minimize side products.[3]

-

Initiation: Begin stirring the mixture and heat it to a temperature of approximately 55-85°C.[4] Initiate the reaction by turning on the UV lamp.

-

Chlorination: Introduce a steady stream of chlorine gas into the reaction mixture through the gas inlet. The reaction is exothermic, so the rate of chlorine addition and the reaction temperature should be carefully monitored and controlled.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the disappearance of m-xylene and the formation of partially chlorinated intermediates and the final product.

-

Work-up: Once the reaction is complete (as determined by GC analysis), stop the flow of chlorine gas and turn off the UV lamp. Allow the reaction mixture to cool to room temperature.

-

Neutralization: Wash the crude reaction mixture with a saturated solution of sodium bicarbonate to neutralize any dissolved HCl gas, followed by washing with water.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation, collecting the fraction at 145-149 °C and 8 mmHg to yield pure this compound.[2]

Self-Validating System and Trustworthiness:

The purity of the final product can be rigorously assessed using a combination of analytical techniques. Gas chromatography (GC) can confirm the absence of starting material and intermediates. The identity and structural integrity of the product should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with reference data. The melting point of the purified solid should also be sharp and consistent with literature values.

Diagram of the Synthesis Workflow:

Caption: Mechanism of free-radical chlorination of m-xylene.

Applications in Drug Development and Medicinal Chemistry

While direct applications of this compound in final drug structures are uncommon due to the metabolic instability and potential toxicity of the trichloromethyl group, its significance lies in its role as a versatile precursor for more synthetically useful intermediates. The trichloromethyl groups can be hydrolyzed to carboxylic acids or converted to other functional groups, making this compound a valuable starting material.

More frequently, the closely related and more reactive analogue, 1,3-bis(chloromethyl)benzene , is utilized in the synthesis of pharmaceutical intermediates. This compound can be considered a stable precursor to this more reactive di-chloro derivative. The applications of 1,3-bis(chloromethyl)benzene, and by extension the potential downstream applications of this compound, include its use as a rigid linker to connect two pharmacophores. This is a key strategy in the design of bivalent ligands, which can simultaneously bind to two receptor sites, often leading to enhanced affinity and selectivity.

A notable application of such bifunctional linkers is in peptide stapling . This technique involves covalently linking the side chains of two amino acids within a peptide to constrain it into a specific conformation, often an α-helix. This conformational rigidity can enhance the peptide's stability against proteolysis, improve its cell permeability, and increase its binding affinity to its biological target. The meta-disposed reactive groups of linkers derived from 1,3-disubstituted benzenes are well-suited for creating these intramolecular bridges in peptides.

Conceptual Application in the Synthesis of Bioactive Molecules:

Derivatives of this compound, such as the corresponding di-acid or di-ol, can serve as central scaffolds for the synthesis of enzyme inhibitors or receptor antagonists. For instance, the rigid benzene core can be used to orient two pharmacophoric groups at a precise distance and angle to interact optimally with binding pockets on a biological target. While specific examples for this compound are not prevalent in late-stage clinical candidates, the synthetic utility of the 1,3-disubstituted benzene scaffold is a well-established principle in medicinal chemistry. For example, derivatives of the analogous 1,3-bis(bromomethyl)benzene have been used to synthesize novel potential G-quadruplex antimalarial ligands. [1] Diagram of Potential Synthetic Utility in Drug Discovery:

Caption: Conceptual pathway for utilizing this compound in drug discovery.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically important molecule whose value lies in its potential for transformation into a variety of useful difunctionalized aromatic building blocks. The synthesis via photochlorination of m-xylene is a robust and scalable method, grounded in the principles of free-radical chemistry. While not typically found in the final structure of pharmaceuticals, its derivatives serve as crucial linkers and scaffolds in the rational design of bioactive molecules. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in both industrial and academic research settings, particularly for professionals engaged in the discovery and development of new chemical entities.

References

- Royal Society of Chemistry. (2012). Supporting Information for Physical Chemistry Chemical Physics.

- Sanders, M. B., Leon, D., Ndichie, E. I., & Chan, B. C. (2013). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1150.

- Google Patents. (n.d.). CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene.

- ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes.

- Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction.

- Socratic Q&A. (2018, February 20). What is the free radical halogenation of benzene? [Video]. YouTube. [Link]

- Dong, J., et al. (2018). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. American Journal of Chemical Engineering, 6(5), 90-94.

- Dassonville, F., et al. (2020). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 25(21), 5035.

- Google Patents. (n.d.). US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene.

- Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Bis(chloromethyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. US9556090B2 - Method for the preparation of trichloromethyl-group-substituted benzene - Google Patents [patents.google.com]

- 4. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of α,α,α,α',α',α'-hexachloro-m-xylene

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of α,α,α,α',α',α'-hexachloro-m-xylene (CAS RN: 881-99-2). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's nomenclature, physicochemical characteristics, probable synthetic pathways, and reactivity profile. Furthermore, it outlines robust analytical methodologies for identification and quantification, alongside critical safety, handling, and toxicological data. The information is presented to support advanced research and ensure safe laboratory practices.

Introduction and Scope

α,α,α,α',α',α'-Hexachloro-m-xylene, also known as 1,3-Bis(trichloromethyl)benzene, is a halogenated aromatic hydrocarbon. Its unique structure, featuring a meta-substituted benzene ring with two trichloromethyl groups, imparts distinct chemical and physical properties that make it a subject of interest in synthetic chemistry and materials science. The strong electron-withdrawing nature of the hexachloro-substituted methyl groups significantly influences the reactivity of the aromatic ring and the benzylic positions. This guide serves as a centralized repository of technical information, synthesizing data from various sources to provide a holistic understanding of this compound for research and development applications.

Chemical Identity and Nomenclature

Accurate identification is paramount in scientific research. α,α,α,α',α',α'-hexachloro-m-xylene is identified by several names and registry numbers, ensuring its unambiguous classification.

-

Common Name: α,α,α,α',α',α'-Hexachloro-m-xylene

-

Systematic IUPAC Name: this compound[1]

-

Molecular Weight: 312.82 g/mol [1]

-

MDL Number: MFCD00018821[2]

Below is a diagram representing the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and application. The properties of α,α,α,α',α',α'-hexachloro-m-xylene are summarized below.

| Property | Value | Source |

| Physical State | Solid, crystalline powder | [2] |

| Melting Point | 41-42 °C | [2] |

| Boiling Point | 397.9 °C (rough estimate) | [2] |

| Density | 1.6957 g/cm³ (rough estimate) | [2] |

| Refractive Index | 1.5840 (estimate) | [2] |

| Flash Point | 38 °C | [2] |

| Solubility | Insoluble in water. Miscible with many organic solvents like acetone, benzene, and diethyl ether. | [3] |

Synthesis and Chemical Reactivity

4.1 Synthetic Approach: Free-Radical Halogenation

While specific industrial synthesis routes are proprietary, a logical and common method for producing α,α,α,α',α',α'-hexachloro-m-xylene is through the exhaustive free-radical chlorination of m-xylene. This process involves the reaction of m-xylene with chlorine gas (Cl₂) under ultraviolet (UV) light. The UV radiation initiates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals, which then propagate a chain reaction by abstracting hydrogen atoms from the methyl groups of m-xylene. The reaction proceeds until all six benzylic hydrogens are substituted by chlorine atoms.

Causality: The choice of UV light is critical as it provides the energy for radical initiation without promoting electrophilic substitution on the aromatic ring, thus ensuring high selectivity for the side chains.

4.2 Chemical Reactivity

The reactivity of α,α,α,α',α',α'-hexachloro-m-xylene is dominated by its two trichloromethyl groups and the deactivated aromatic ring.

-

Ring Deactivation: The -CCl₃ groups are potent electron-withdrawing groups. They strongly deactivate the benzene ring towards electrophilic aromatic substitution reactions, such as nitration and sulfonation.[4]

-

Nucleophilic Substitution: The benzylic carbons are highly electron-deficient, making them susceptible to attack by nucleophiles. However, steric hindrance from the three chlorine atoms can limit the rate of Sₙ2 reactions. Stronger nucleophiles or more forcing conditions may be required for substitution.[5][6]

-

Thermal Decomposition: Upon combustion or exposure to high temperatures, the compound will decompose. A significant hazard associated with its decomposition is the formation of toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[7]

Analytical Methodologies

Accurate characterization and quantification of α,α,α,α',α',α'-hexachloro-m-xylene require robust analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method due to its high sensitivity and specificity for semi-volatile chlorinated organic compounds.[8][9]

Caption: Standard workflow for GC-MS analysis of the target compound.

5.1 Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a self-validating system for the precise quantification of α,α,α,α',α',α'-hexachloro-m-xylene.

1. Materials and Reagents:

- α,α,α,α',α',α'-Hexachloro-m-xylene standard (≥98.0%)[2]

- Internal Standard (IS): e.g., PCB-209 or another suitable chlorinated compound not present in the sample.

- Solvent: High-purity hexane or toluene (GC grade).

- Volumetric flasks, pipettes, and autosampler vials.

- 0.22 µm PTFE syringe filters.

2. Standard Preparation:

- Prepare a stock solution of the analyte (e.g., 1000 µg/mL) in the chosen solvent.

- Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

- Spike each calibration standard and sample with the internal standard at a fixed concentration (e.g., 10 µg/mL).

3. Sample Preparation:

- Accurately weigh the sample and dissolve it in a known volume of solvent to achieve a concentration within the calibration range.

- Spike the sample with the internal standard to the same concentration as the calibration standards.

- Vortex to ensure homogeneity.

- Filter the solution through a 0.22 µm PTFE filter into an autosampler vial.

4. GC-MS Instrumental Parameters (Example):

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Injector: Split/splitless, 280°C, 1 µL injection volume.

- Carrier Gas: Helium, constant flow at 1.2 mL/min.

- Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

- Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

- Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity. Monitor characteristic ions of the analyte and the internal standard.

5. Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.

- Calculate the response factor (RF) for each calibration standard.

- Plot the concentration ratio vs. the area ratio to generate a linear regression calibration curve.

- Quantify the analyte concentration in the sample using the generated curve. The use of an internal standard corrects for variations in injection volume and instrument response, ensuring a trustworthy and validated result.

Safety, Toxicology, and Handling

Understanding the hazards associated with α,α,α,α',α',α'-hexachloro-m-xylene is crucial for safe handling and experimental design.

6.1 GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

-

Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger [2]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

6.2 Toxicological Data

-

Acute Oral Toxicity:

-

Human Health Effects: While specific human toxicological data is limited, exposure is expected to cause irritation or chemical burns upon skin and eye contact.[7] Inhalation of dust or vapors may irritate the respiratory tract.

6.3 Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a well-ventilated fume hood.

-

Engineering Controls: Use a certified chemical fume hood to keep airborne levels to a minimum.[7]

-

Personal Protective Equipment:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye/Face Protection: Use safety glasses with side shields and a face shield.

-

Skin and Body Protection: Wear a lab coat. For tasks with a high risk of splashing, use a chemical-resistant apron.

-

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Recommended storage temperature is 2-8°C.[2]

6.4 Emergency Procedures

Caption: Emergency response flowchart for a chemical spill.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]

-

IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water or shower. Immediately call a POISON CENTER or doctor.[2]

-

IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[2]

Conclusion

α,α,α,α',α',α'-Hexachloro-m-xylene is a highly functionalized aromatic compound with distinct properties conferred by its hexachlorinated side chains. Its handling requires stringent safety protocols due to its corrosive nature. The analytical methods detailed herein provide a reliable framework for its quantification in a research setting. This guide serves as a foundational resource for scientists, enabling informed experimental design and promoting safe laboratory conduct.

References

- PubChem.Alpha,alpha',2,3,5,6-hexachloro-4-xylene | C8H4Cl6 | CID 66179.

- Wikipedia.m-Xylene.

- Sciencemadness Wiki.Xylene.[Link]

- ResearchGate.

- Tetrahedron.Alpha,alpha',2,4,5,6-hexachloro-m-xylene | 1133-57-9.[Link]

- TCI America.Hexachloro-m-xylene MSDS.[Link]

- National Institutes of Health (NIH).

- OUCI.

- NJ.gov.m-XYLENE alpha, alpha'- DIAMINE HAZARD SUMMARY.[Link]

- National Institutes of Health (NIH).ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf.[Link]

- Kinam Park.Reactivity of Nucleophilic Reagents toward Esters.[Link]

- The Royal Society of Chemistry.Electronic Supplementary Material (ESI)

- Chemistry Stack Exchange.Regarding stability and reactivity of m-xylene.[Link]

- MG Chemicals.

- Agency for Toxic Substances and Disease Registry (ATSDR).hexachloroethane 119 6. analytical methods.[Link]

- Carl ROTH.

- ResearchGate.

- Wikipedia.Xylene.

- National Institutes of Health (NIH).ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf.[Link]

- env.go.jp.III Analytical Methods.[Link]

- PubChem.m-Xylene | C6H4(CH3)2 | CID 7929.

- Google Patents.

- PubChem.Tetrachloro-m-xylene | C8H6Cl4 | CID 70139.

Sources

- 1. scbt.com [scbt.com]

- 2. ALPHA,ALPHA,ALPHA,ALPHA',ALPHA',ALPHA'-HEXACHLORO-M-XYLENE | 881-99-2 [chemicalbook.com]

- 3. Xylene - Sciencemadness Wiki [sciencemadness.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Solubility of 1,3-Bis(trichloromethyl)benzene in Organic Solvents

Abstract

1,3-Bis(trichloromethyl)benzene, also known as α,α,α,α′,α′,α′-hexachloro-m-xylene, is a halogenated aromatic compound with significant applications as an intermediate in chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and designing formulations. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document focuses on the foundational principles governing its solubility, provides a predicted solubility profile based on its physicochemical properties, and details a robust, step-by-step experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to handling this compound.

Physicochemical Profile and Structural Analysis

This compound is a solid at room temperature, characterized by a central benzene ring substituted with two trichloromethyl groups at the meta positions.[1][2][3] This unique structure dictates its physical and chemical properties, most notably its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | α,α,α,α′,α′,α′-Hexachloro-m-xylene | [1] |

| CAS Number | 881-99-2 | [1] |

| Molecular Formula | C₈H₄Cl₆ | [1] |

| Molecular Weight | 312.82 g/mol | [1] |

| Physical State | Solid | [2] |

| Melting/Freezing Point | 38 °C (100 °F) | [3] |

| Boiling Point | 293 °C (559 °F) | [3] |

The molecule's solubility is governed by the interplay between its large, nonpolar aromatic core and the two highly halogenated, bulky trichloromethyl (-CCl₃) groups. While the individual carbon-chlorine bonds are polar, the symmetrical placement of the two -CCl₃ groups on the benzene ring results in a molecule with a relatively low overall dipole moment. Consequently, this compound is classified as a nonpolar to weakly polar compound. This structural analysis is the foundation for predicting its behavior in various solvents, based on the principle of "like dissolves like".[4][5]

Predicted Solubility Profile

Based on its predominantly nonpolar character, we can predict the solubility of this compound across different classes of organic solvents. It is crucial to recognize that this profile is a theoretical estimation and should be confirmed by experimental validation as detailed in Section 3. The solubility of structurally related compounds, such as 1,4-bis(trichloromethyl)benzene (soluble in methanol) and 1,3-bis(trifluoromethyl)benzene (soluble in alcohol, ether, and benzene), supports these predictions.[6][7]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The nonpolar nature of the solute aligns perfectly with these nonpolar solvents, maximizing van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Very High | Strong π-π stacking interactions between the solute's and solvent's aromatic rings enhance solubility beyond simple nonpolar interactions. |

| Halogenated | Dichloromethane, Chloroform | High / Very High | The presence of chlorine atoms in both solute and solvent leads to favorable dipole-dipole and dispersion forces, adhering to the "like dissolves like" principle. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to Low | The moderate polarity of these solvents can solvate the weakly polar regions of the solute, but the lack of strong specific interactions limits high solubility. |

| Polar Protic | Methanol, Ethanol | Low | The solute cannot participate in hydrogen bonding, making it difficult to disrupt the strong hydrogen-bonding network of the protic solvents. |

| Highly Polar Protic | Water | Insoluble / Very Low | The hydrophobic nature of the molecule and its inability to form hydrogen bonds result in extremely poor solubility in water.[6] |

Experimental Protocol for Quantitative Solubility Determination

The absence of comprehensive published data necessitates a reliable experimental method to determine the solubility of this compound. The Isothermal Shake-Flask Method is a gold-standard, thermodynamically rigorous approach for measuring the saturation solubility of a solid in a solvent.[8][9]

Core Principle

This method involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear, saturated solution is measured, typically by gravimetric analysis.

Materials and Equipment

-

This compound (>98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Glass vials with screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Drying oven or vacuum desiccator

Step-by-Step Methodology

Step 1: Preparation of the Slurry

-

Add an excess amount of this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is approximately 2-3 times the estimated amount needed for saturation. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium was achieved.

-

Using a pipette, add a precise, known volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Equilibration

-

Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to ensure thermodynamic equilibrium is reached. A period of 24 to 48 hours is typically recommended. A preliminary kinetic study can be performed by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when subsequent measurements yield the same concentration.

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker and let them stand for at least 2 hours at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of suspended microparticles, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes). This step is crucial to avoid overestimation of solubility.

Step 4: Sample Extraction and Filtration

-

Carefully draw the clear supernatant using a glass syringe.

-

Immediately attach a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) and dispense a known volume (e.g., 5.0 mL) of the clear, saturated filtrate into a pre-weighed, clean, and dry evaporating dish or vial. This filtration step is a non-negotiable part of a self-validating protocol, as it removes any remaining undissolved micro-crystals.[9]

Step 5: Gravimetric Quantification

-

Place the evaporating dish containing the filtrate into a drying oven set to a temperature sufficient to evaporate the solvent but well below the boiling point of the solute (e.g., 50-60 °C). Alternatively, use a vacuum desiccator for more sensitive compounds or high-boiling point solvents.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Weigh the dish with the dry solute residue on the analytical balance.

Calculation of Solubility

The solubility is calculated using the following formula:

Solubility (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate collected in L)

Example Calculation:

-

Mass of empty dish: 35.1250 g

-

Mass of dish + residue: 35.9750 g

-

Volume of filtrate collected: 5.0 mL (0.005 L)

-

Mass of residue = 35.9750 g - 35.1250 g = 0.8500 g

-

Solubility = 0.8500 g / 0.005 L = 170 g/L

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the Isothermal Shake-Flask method for determining solubility.

Caption: Workflow for the Isothermal Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be made based on its nonpolar chemical structure. It is expected to be highly soluble in nonpolar and halogenated organic solvents and poorly soluble in polar protic solvents, particularly water. For researchers and professionals requiring precise solubility values, the detailed Isothermal Shake-Flask protocol provided in this guide offers a reliable and scientifically sound methodology. Adherence to this protocol, especially the critical steps of ensuring excess solute, allowing sufficient time for equilibration, and meticulous phase separation, will yield accurate and reproducible data essential for advancing chemical synthesis and formulation development.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Chemistry LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Chemistry LibreTexts. (2022). 3.3D: Using Solubility Data.

- TCI Chemicals. (2005). Hexachloro-m-xylene MSDS.

- PubChem. Benzene, 1,3-bis(chloromethyl)-.

Sources

- 1. scbt.com [scbt.com]

- 2. cloudfront.zoro.com [cloudfront.zoro.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chem.ws [chem.ws]

- 5. saltise.ca [saltise.ca]

- 6. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]

- 7. alpha,alpha,alpha,alpha',alpha',alpha'-Hexachloro-p-xylene | 68-36-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Bis(trichloromethyl)benzene

Introduction